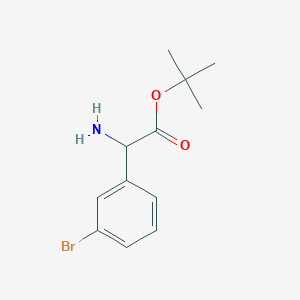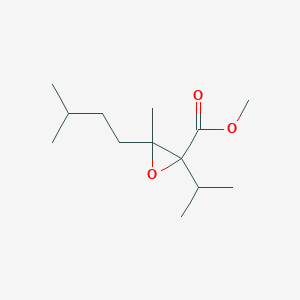![molecular formula C13H12FNO B15317249 2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B15317249.png)
2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-amine is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a fluorine atom at the 2’ position, a methoxy group at the 4’ position, and an amine group at the 3 position on the biphenyl structure
Preparation Methods
The synthesis of 2’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-amine can be achieved through several synthetic routes. One common method involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of a catalyst such as copper chloride . Another approach includes the use of isopropyl nitrite as a diazotizing reagent, which offers mild reaction conditions and simplified work-ups .
For industrial production, the preparation method may involve the addition of dichloroethane and m-fluoroanisole into a flask, followed by stirring and cooling. Aluminum trichloride and acetyl chloride are then added, and the mixture is kept at a controlled temperature. The solution is poured into ice water, and the resulting oil layer is washed and concentrated to obtain the desired product .
Chemical Reactions Analysis
2’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-amine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 2’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. For example, it may act as a modulator of certain receptors or enzymes, influencing their activity and downstream signaling pathways . The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-amine can be compared with other similar compounds, such as:
4-Fluoro-4’-methoxy-1,1’-biphenyl: This compound has a similar structure but lacks the amine group, which may result in different chemical and biological properties.
2-Fluoro-4-methoxy-1-nitrobenzene: This compound contains a nitro group instead of an amine group, leading to different reactivity and applications.
The uniqueness of 2’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H12FNO |
|---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
3-(2-fluoro-4-methoxyphenyl)aniline |
InChI |
InChI=1S/C13H12FNO/c1-16-11-5-6-12(13(14)8-11)9-3-2-4-10(15)7-9/h2-8H,15H2,1H3 |
InChI Key |
IOUIIOHSWDNENT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC=C2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine](/img/structure/B15317192.png)
![8-Imino-8lambda6-thia-1-azaspiro[4.5]decan-8-onedihydrochloride](/img/structure/B15317194.png)

![1-methanesulfonyl-5-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole](/img/structure/B15317215.png)

![(2R)-2-(1,3-dioxaindan-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),11(16),12,14-tetraene-4,7-dione](/img/structure/B15317223.png)

![rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-6-methyl-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B15317235.png)
![benzyl N-[4-(azidomethyl)cyclohexyl]carbamate](/img/structure/B15317247.png)


